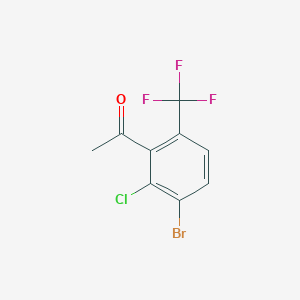

3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

Description

3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents on the aromatic ring.

Properties

IUPAC Name |

1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)7-5(9(12,13)14)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGPFKZPYOUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a suitably substituted aromatic amine, such as 3-aminotrifluorotoluene or 3-aminophenyl ethyl ketone, which serves as the precursor for subsequent diazotization and coupling reactions. The choice of starting material is critical for ensuring regioselectivity and high yield of the target compound.

Diazotization Reaction

The core of the synthesis involves diazotization of the amino group, converting it into a diazonium salt. This process is carried out under controlled low temperatures (0–5°C) to stabilize the diazonium intermediate. The general procedure involves:

- Dissolving the amino compound in dilute sulfuric acid.

- Cooling the solution to near 0°C.

- Adding a sodium nitrite solution dropwise, maintaining the temperature to prevent decomposition.

- Stirring for an extended period (typically 1 hour) to ensure complete formation of the diazonium salt.

This step is crucial for enabling subsequent substitution reactions via the Sandmeyer process.

Sandmeyer Reaction for Halogenation

The diazonium salt undergoes a Sandmeyer reaction to introduce halogens onto the aromatic ring:

- The diazonium solution is added to a cold, aqueous solution of copper halides (e.g., CuBr for bromination, CuCl for chlorination).

- The mixture is heated to 30–65°C and stirred for 2–3 hours.

- The reaction yields halogenated acetophenone derivatives, such as bromo- or chloro- substituted compounds.

The specific halogen introduced depends on the copper halide used, allowing for selective halogenation at desired positions.

Sequential Halogenation and Substitution

To obtain the target compound with both bromine and chlorine substituents, sequential halogenation steps are employed:

- First, generate the mono-halogenated acetophenone via the Sandmeyer reaction.

- Followed by further halogenation or substitution reactions, often using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under catalytic conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6' position is introduced via electrophilic aromatic substitution or via specialized trifluoromethylation reagents:

- Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Togni’s reagent.

- The reaction is typically performed in organic solvents like dichloromethane or acetonitrile, with catalysts such as copper or iron salts to facilitate the process.

- Reaction conditions are mild, often at room temperature or slightly elevated temperatures, to prevent decomposition.

Purification and Characterization

The final product is purified through recrystallization, typically using benzene or ethanol, to obtain high-purity crystalline material. Characterization involves melting point determination, NMR spectroscopy, and chromatography to confirm structure and purity.

Data Table: Summary of Preparation Methods

| Step | Reagents & Conditions | Purpose | Key Features |

|---|---|---|---|

| 1. Diazotization | Amino compound + H₂SO₄ + NaNO₂ at 0–5°C | Convert amino group to diazonium salt | Mild, controlled temperature |

| 2. Sandmeyer halogenation | Diazonium salt + CuBr/CuCl at 30–65°C | Introduce bromine/chlorine | Regioselective, high yield |

| 3. Sequential halogenation | NCS/NBS + catalysts | Further halogen substitution | Selective, controlled halogenation |

| 4. Trifluoromethylation | Trifluoromethyl reagents + catalysts | Attach CF₃ group | Mild conditions, electrophilic substitution |

| 5. Purification | Recrystallization | Purify final product | High purity, yield optimization |

Research Findings and Notes:

- The synthesis via diazotization and Sandmeyer reactions is well-established for halogenated aromatic compounds, offering high regioselectivity and yield.

- The introduction of the trifluoromethyl group is often the most challenging step, requiring specialized reagents and catalysts to achieve high efficiency.

- The overall process benefits from mild reaction conditions, safety controls, and the use of common organic solvents, making it suitable for industrial scale-up.

Chemical Reactions Analysis

3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Reagents and Conditions: Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination and various oxidizing or reducing agents depending on the desired reaction.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogen substituents facilitate nucleophilic substitution reactions, allowing for the formation of more complex molecules. The trifluoromethyl group contributes to the stability and reactivity of the compound, making it a versatile building block in organic synthesis.

Examples of Synthetic Pathways:

- Pharmaceuticals: It is employed in the synthesis of various biologically active compounds, including potential therapeutic agents.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its efficacy against target organisms.

Antimicrobial Properties:

Research has demonstrated that 3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 75 to 150 µg/mL.

Anticancer Potential:

The compound has also been investigated for its anticancer properties. Similar acetophenone derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. The structural components of this compound may enhance cytotoxicity against human cancer cell lines, providing a basis for further research in medicinal chemistry.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.

- Anticancer Research: Another research article explored the compound's ability to induce apoptosis in cancer cells, suggesting its role as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms facilitate nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and reactivity. These interactions enable the compound to participate in various chemical processes, leading to the formation of desired products .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared to structurally related acetophenones with variations in halogenation and functional groups (Table 1).

Table 1: Substituent and Molecular Comparison

*Estimated based on analogous structures.

Key Observations:

- Electronic Effects: The trifluoromethyl group in the target compound strongly withdraws electrons, making the aromatic ring more electrophilic compared to methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) .

- Boiling Points: While data for the target compound are unavailable, 3′-(Trifluoromethyl)acetophenone has a high boiling point (198–200°C) due to the CF₃ group’s polarity, suggesting similar trends for the target compound .

Biological Activity

3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to the acetophenone backbone. The presence of these halogens is significant as they can enhance the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated acetophenones exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . A study highlighted that certain acetophenone derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 75 to 150 µg/mL against these pathogens, suggesting moderate antibacterial efficacy .

Anticancer Activity

The anticancer potential of acetophenone derivatives is well-documented. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For example, the compound's structural components may interact with cellular targets, leading to increased cytotoxicity in human cancer cell lines .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Induces apoptosis via caspase activation |

| Cisplatin | 10 | DNA cross-linking leading to apoptosis |

Cytotoxic Effects

In vitro studies have also analyzed the cytotoxic effects of acetophenones on various cancer cell lines. The findings suggest that while some derivatives exhibit high cytotoxicity, others show moderate effects at higher concentrations (e.g., >100 µM). The variability in cytotoxic response may be attributed to structural differences among the compounds .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.

- Cell Membrane Disruption : The presence of halogen atoms can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to cell death.

Case Studies

Several case studies have explored the biological activity of related acetophenone derivatives:

- Study on Antibacterial Activity : A comparative analysis of various acetophenones revealed that those with multiple halogen substitutions exhibited enhanced antibacterial properties against resistant bacterial strains .

- Cytotoxicity Assessment : Research conducted on human breast cancer cell lines demonstrated significant cytotoxic effects at concentrations as low as 10 µM for certain acetophenone derivatives, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone, and how can purity and yield be optimized?

The synthesis typically involves halogenation and functional group introduction strategies. For example:

- Friedel-Crafts acylation with trifluoroacetic anhydride followed by bromination/chlorination using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl) under controlled conditions .

- Selective halogen positioning : The bromo and chloro groups require regioselective halogenation, often achieved using directing groups (e.g., acetyl) to orient substituents on the phenyl ring. Catalysts like FeCl or AlCl enhance selectivity .

- Purity optimization : Recrystallization in polar aprotic solvents (e.g., DCM/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield improvements rely on stoichiometric control of halogenating agents and inert reaction conditions (argon atmosphere) .

Q. How do the structural features of this compound influence its reactivity in cross-coupling reactions?

The trifluoromethyl group is electron-withdrawing, activating the aromatic ring toward electrophilic substitution while deactivating meta/para positions. The bromo and chloro substituents act as leaving groups in Suzuki or Buchwald-Hartwig couplings. Key considerations:

- Ortho effect : The chloro group at the 2'-position sterically hinders coupling reactions, requiring bulky ligands (e.g., XPhos) to facilitate Pd-catalyzed cross-couplings .

- Thermal stability : The trifluoromethylacetyl moiety decomposes above 200°C, limiting high-temperature reactions. Low-temperature protocols (<100°C) are recommended for catalytic transformations .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm). NMR resolves aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl groups (δ 2.5–3.0 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (321.01 g/mol) and isotopic patterns for bromine/chlorine .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of impurities. Retention time: ~12–14 minutes .

Advanced Research Questions

Q. How does the electronic interplay between halogen substituents and the trifluoromethyl group affect catalytic applications in medicinal chemistry?

The compound’s electron-deficient aromatic ring enhances binding to enzyme active sites (e.g., kinase inhibitors). Key findings:

- Halogen bonding : The bromo and chloro groups form non-covalent interactions with protein backbone carbonyls, improving binding affinity. Computational studies (DFT) show bond strengths of 5–10 kJ/mol .

- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism in vivo, confirmed via liver microsome assays (t > 60 minutes) .

- Challenges : Competing dehalogenation under reducing conditions requires protective strategies (e.g., Pd/C with H at low pressure) .

Q. What are the mechanistic differences between nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions involving this compound?

- SNAr : Requires electron-deficient rings. The trifluoromethyl group activates the ring, but steric hindrance from the 2'-chloro group slows kinetics. Reactions with amines (e.g., morpholine) proceed at 80°C in DMF with KCO .

- Transition-metal catalysis : Pd(PPh) enables Suzuki-Miyaura couplings with aryl boronic acids. The 3'-bromo substituent is more reactive than 2'-chloro, allowing sequential functionalization .

- Side reactions : Competing proto-dehalogenation occurs with strong bases (e.g., NaOH), necessitating pH control (pH 7–9) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., COX-2). Derivatives with electron-withdrawing groups at the 4'-position show improved docking scores .

- QSAR models : Quantitative structure-activity relationships correlate Hammett σ values of substituents with IC data. The trifluoromethyl group (σ = 0.88) enhances potency in enzyme inhibition assays .

- ADMET predictions : Tools like SwissADME forecast logP (~2.5) and blood-brain barrier permeability, aiding lead optimization .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the acetyl group .

- Exposure mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles). LC-MS monitoring detects airborne particulates (<1 ppm OSHA limit) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent halogen acid formation .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

- Variable halogenation efficiency : Differing NBS stoichiometry (1.1–1.5 eq.) impacts bromination yields (60–85%). Optimize via in situ monitoring (TLC, R = 0.4 in 3:1 hexane/EtOAc) .

- Catalyst batch effects : Pd catalysts (e.g., Pd(dba)) from different suppliers vary in activity. Pre-activate catalysts with reducing agents (e.g., DIBAL-H) .

- Purity artifacts : Impurities from incomplete acylation (e.g., residual trifluoroacetic acid) skew yields. Validate via NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.